N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)prop-2-enamide
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Overview
Description
N-(3-Ethoxy-5-oxaspiro[34]octan-1-yl)prop-2-enamide is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom The ethoxy group and the prop-2-enamide moiety further contribute to its distinct chemical properties
Preparation Methods
The synthesis of N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a diol or an epoxide can be used as the starting material, which undergoes cyclization in the presence of an acid catalyst to form the oxaspiro ring.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction. This step involves the reaction of the spirocyclic intermediate with an ethylating agent, such as ethyl iodide, in the presence of a base.
Formation of the Prop-2-enamide Moiety: The final step involves the introduction of the prop-2-enamide group. This can be achieved through an amidation reaction, where the spirocyclic intermediate is reacted with acryloyl chloride in the presence of a base to form the desired product.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability.
Chemical Reactions Analysis
N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group. For example, reaction with a nucleophile such as sodium azide can lead to the formation of an azide derivative.
Addition: The double bond in the prop-2-enamide moiety can participate in addition reactions, such as hydrogenation or halogenation, leading to the formation of saturated or halogenated derivatives.
Scientific Research Applications
N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)prop-2-enamide has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds. Its unique structure makes it a valuable intermediate for the development of new molecules with potential biological activity.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest due to its potential interactions with biological targets, such as enzymes or receptors.
Medicine: The compound is being investigated for its potential therapeutic applications. Its unique structure and reactivity make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)prop-2-enamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The spirocyclic structure may allow the compound to bind to enzymes or receptors, modulating their activity. The ethoxy group and the prop-2-enamide moiety may also contribute to its binding affinity and specificity. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)prop-2-enamide can be compared with other spirocyclic compounds, such as:
3-Ethoxy-5-oxaspiro[3.4]octan-1-amine: This compound shares the same spirocyclic core but lacks the prop-2-enamide moiety. It is used as an intermediate in the synthesis of more complex molecules.
1-Oxaspiro[2.5]octane: This compound has a similar spirocyclic structure but lacks the ethoxy group and the prop-2-enamide moiety. It is studied for its biological activity and potential therapeutic applications.
Spirocyclic Epoxides: These compounds contain an epoxide ring fused to a spirocyclic structure
The uniqueness of N-(3-Ethoxy-5-oxaspiro[3
Properties
IUPAC Name |
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-3-11(14)13-9-8-10(15-4-2)12(9)6-5-7-16-12/h3,9-10H,1,4-8H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYBAMGXJBIBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCO2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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